Povorcitinib Phosphate

Catalog No.
S8785145
CAS No.
1637677-33-8
M.F
C23H25F5N7O5P
M. Wt
605.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Povorcitinib Phosphate

CAS Number

1637677-33-8

Product Name

Povorcitinib Phosphate

IUPAC Name

4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide;phosphoric acid

Molecular Formula

C23H25F5N7O5P

Molecular Weight

605.5 g/mol

InChI

InChI=1S/C23H22F5N7O.H3O4P/c1-12-20(13(2)33-32-12)15-8-30-35(9-15)22(4-5-29)10-34(11-22)19-7-17(24)16(6-18(19)25)21(36)31-14(3)23(26,27)28;1-5(2,3)4/h6-9,14H,4,10-11H2,1-3H3,(H,31,36)(H,32,33);(H3,1,2,3,4)/t14-;/m0./s1

InChI Key

XUQIWHXYCLHHCN-UQKRIMTDSA-N

SMILES

Array

Canonical SMILES

CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)NC(C)C(F)(F)F)F)CC#N.OP(=O)(O)O

Isomeric SMILES

CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)N[C@@H](C)C(F)(F)F)F)CC#N.OP(=O)(O)O

POVORCITINIB PHOSPHATE is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

Povorcitinib (INCB054707) Phosphate is an orally bioavailable, small-molecule inhibitor of Janus kinase 1 (JAK1), a key enzyme in signaling pathways for numerous pro-inflammatory cytokines. Its development has focused on achieving high selectivity for JAK1 over other JAK family members, particularly JAK2, to minimize off-target effects associated with broader JAK inhibition. This selective profile is critical for researchers investigating JAK1-specific mechanisms in autoimmune and inflammatory conditions such as hidradenitis suppurativa, vitiligo, and prurigo nodularis. The compound is supplied as a phosphate salt, a formulation choice typically made to improve physicochemical properties for research and development applications.

Substituting Povorcitinib Phosphate with other JAK inhibitors introduces critical experimental variables. Less selective inhibitors, such as Tofacitinib (JAK1/3) or Baricitinib (JAK1/2), can produce confounding data due to their activity against other JAK isoforms. Even other selective JAK1 inhibitors like Upadacitinib exhibit a significantly lower selectivity margin over JAK2, which can trigger unintended biological effects related to hematopoiesis and obscure true JAK1-dependent results. Furthermore, opting for the free base form of Povorcitinib (CAS 1637677-22-5) instead of the phosphate salt (CAS 1637677-33-8) presents significant handling and formulation challenges. The phosphate salt form is specifically designed for improved solubility and dissolution characteristics, which are crucial for achieving consistent and reproducible concentrations in both in vitro assays and in vivo dosing solutions, thereby ensuring reliable experimental outcomes.

Superior JAK1 Selectivity Over Key Comparators in Physiologically Relevant Whole Blood Assays

In a human whole blood assay, which more closely mimics in vivo conditions than enzymatic assays, Povorcitinib demonstrated significantly greater selectivity for JAK1 over JAK2 compared to other widely used JAK inhibitors. Povorcitinib showed over 16-fold selectivity for JAK1 versus JAK2, whereas Upadacitinib and Tofacitinib showed only 1.6-fold and 1.2-fold selectivity, respectively. This superior margin minimizes the risk of engaging JAK2-dependent pathways, which are involved in hematopoiesis and can confound studies focused on JAK1-driven inflammation.

Evidence DimensionJAK1 vs JAK2 Selectivity Ratio (Whole Blood Assay)
Target Compound Data>16x
Comparator Or BaselineUpadacitinib: 1.6x; Tofacitinib: 1.2x
Quantified DifferenceAt least 10-fold higher selectivity than Upadacitinib; 13.3-fold higher than Tofacitinib
ConditionsHuman whole blood assay, measuring inhibition of cytokine signaling.

For researchers needing to isolate JAK1-specific effects, this high selectivity reduces the risk of misleading results caused by off-target JAK2 inhibition.

Phosphate Salt Form Enables Practical Handling and Formulation for In Vitro and In Vivo Use

Povorcitinib is provided as a phosphate salt (CAS 1637677-33-8), a form intentionally selected to enhance the physicochemical properties over the free base. This salt form shows good solubility in common laboratory solvents like DMSO (up to 90 mg/mL with sonication) and can be formulated in aqueous vehicles for in vivo studies (e.g., ≥2.08 mg/mL in 10% DMSO/90% SBE-β-CD in Saline). This contrasts with the presumed poor aqueous solubility of the parent free base, a common challenge for complex heterocyclic compounds. The improved solubility ensures easier, faster, and more reproducible stock solution preparation and dosing formulations, which is a critical procurement consideration for minimizing experimental variability.

Evidence DimensionSolubility and Formulation Readiness
Target Compound DataSoluble to ≥2.08 mg/mL in aqueous-based in vivo formulations; 90 mg/mL in DMSO.
Comparator Or BaselinePovorcitinib Free Base (inferred poor aqueous solubility, a common reason for creating phosphate salts).
Quantified DifferenceNot directly quantified, but the existence of the salt form strongly implies a significant improvement in aqueous solubility and handling.
ConditionsStandard laboratory solvents and in vivo formulation vehicles.

This salt form saves researchers time and resources by simplifying compound handling and formulation, leading to more reliable and reproducible experimental data.

Demonstrated Clinical Efficacy in a Chronic Inflammatory Skin Disease Model

Povorcitinib has demonstrated significant in vivo efficacy in a complex human inflammatory disease. In two Phase 3 clinical trials (STOP-HS1 and STOP-HS2) for moderate to severe hidradenitis suppurativa, povorcitinib treatment resulted in a statistically significant higher proportion of patients achieving the primary endpoint compared to placebo. At week 12, 40-42% of patients treated with povorcitinib achieved at least a 50% reduction in abscess and inflammatory nodule count (HiSCR50), compared to 28-29% of patients on placebo. This provides researchers with a high degree of confidence in the compound's biological activity and relevance for studying inflammatory pathways.

Evidence DimensionHidradenitis Suppurativa Clinical Response (HiSCR50) at Week 12
Target Compound Data40.2% - 42.3% of patients achieved response
Comparator Or BaselinePlacebo: 28.6% - 29.7% of patients achieved response
Quantified DifferenceAn absolute improvement of 10.5% to 13.7% over placebo.
ConditionsPhase 3, randomized, double-blind, placebo-controlled studies (STOP-HS1 & STOP-HS2) in adult patients with moderate to severe hidradenitis suppurativa.

This confirms the compound's potent biological activity in a complex in vivo system, making it a reliable tool for preclinical research into JAK1-mediated inflammatory diseases.

Isolating JAK1-Dependent Signaling Pathways in Autoimmunity

For studies requiring precise interrogation of the JAK1 pathway, Povorcitinib Phosphate is the right choice due to its superior selectivity over JAK2 compared to substitutes like Upadacitinib or Tofacitinib. This allows for clearer interpretation of results by minimizing confounding variables from JAK2-mediated signaling.

Preclinical Efficacy and Benchmark Studies in Dermatological Inflammation Models

As a compound with proven Phase 3 efficacy in hidradenitis suppurativa, Povorcitinib Phosphate serves as an excellent positive control or benchmark compound for screening new chemical entities targeting chronic inflammatory skin conditions. Its demonstrated in vivo activity provides a high-confidence baseline for comparative studies.

Development of Reproducible Dosing Regimens for In Vivo Pharmacological Studies

The enhanced solubility and handling characteristics of the phosphate salt form make this product the appropriate choice for in vivo studies demanding consistent and reproducible drug exposure. Researchers can more easily prepare stable, homogenous dosing solutions, reducing the variability that can arise from working with poorly soluble free-base compounds.

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

605.15749473 Da

Monoisotopic Mass

605.15749473 Da

Heavy Atom Count

41

UNII

MLO3DS9COC

Dates

Last modified: 11-21-2023

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